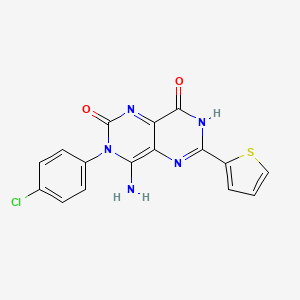

![molecular formula C21H15ClF4N2O3S B2835145 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 451483-47-9](/img/structure/B2835145.png)

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to different benzene rings. These include a benzamide group, a sulfamoyl group, and trifluoromethyl groups.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of these functional groups. For example, the benzamide group might undergo hydrolysis, while the trifluoromethyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl groups could influence its polarity and solubility.Scientific Research Applications

Synthesis and Antipathogenic Activity

A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas, closely related to the chemical structure , and their interaction with bacterial cells. Their research demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-growing abilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Molecular Docking and COX-2 Inhibition

Al-Hourani et al. (2015) conducted docking studies and structural analysis of tetrazole derivatives, which bear some similarity in structure to the compound of interest. Their research included an examination of how these molecules interact with the active site of the cyclooxygenase-2 enzyme, suggesting the potential utility of similar compounds in the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Catalyst- and Solvent-Free Synthesis Applications

Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis approach involving a compound structurally related to 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide. This approach highlights the possibility of using similar compounds in eco-friendly and efficient chemical synthesis processes (Moreno-Fuquen et al., 2019).

Quantum Mechanical Studies for Light Harvesting

Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted compounds, which share some features with the compound . Their findings indicate potential applications in light harvesting, particularly for the design of novel inhibitor molecules of the Topoisomerase II enzyme and in the development of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

Synthesis, Structure, and Biological Activity

Li, Wang, Li, and Song (2008) synthesized a compound similar to 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide and analyzed its crystal structure and preliminary herbicidal activity. This highlights potential applications in agriculture, particularly for controlling specific types of weeds (Li et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Similar sulfamoyl benzamide derivatives have been reported to selectively inhibit human nucleoside triphosphate diphosphohydrolases (h-ntpdases) . These enzymes play a crucial role in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Mode of Action

It’s known that sulfamoyl benzamide derivatives can inhibit h-ntpdases . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Biochemical Pathways

The compound’s interaction with h-NTPDases affects the biochemical pathways related to the hydrolysis of nucleoside triphosphates and diphosphates . By inhibiting these enzymes, the compound can potentially alter purinergic signaling, which is involved in a wide range of physiological processes and diseases .

Result of Action

The compound’s inhibition of h-NTPDases can lead to alterations in purinergic signaling . This could potentially result in therapeutic effects for conditions such as thrombosis, diabetes, inflammation, and cancer . .

properties

IUPAC Name |

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N2O3S/c22-18-4-2-1-3-13(18)12-27-32(30,31)16-9-10-19(23)17(11-16)20(29)28-15-7-5-14(6-8-15)21(24,25)26/h1-11,27H,12H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQGORTCCRPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

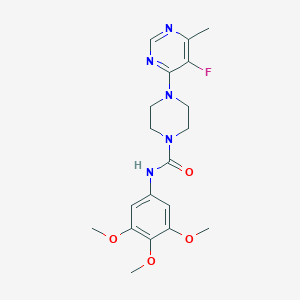

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)

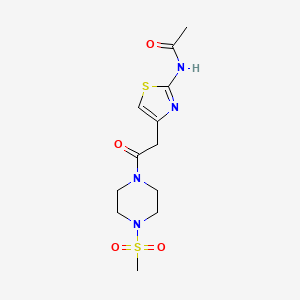

![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)

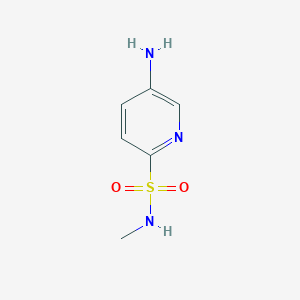

![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)